molecular formula C6H7Cl2N B085806 2-Chloroaniline hydrochloride CAS No. 137-04-2

2-Chloroaniline hydrochloride

Cat. No. B085806
CAS RN: 137-04-2
M. Wt: 164.03 g/mol
InChI Key: DRGIDRZFKRLQTE-UHFFFAOYSA-N
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Description

2-Chloroaniline hydrochloride is a chlorinated derivative of aniline, primarily used in chemical synthesis and as an intermediate in the manufacture of dyes, pharmaceuticals, and pesticides. It is an aromatic amine with significant industrial and environmental relevance due to its use and production scale.

Synthesis Analysis

2-Chloroaniline hydrochloride can be synthesized from hydroquinone through alkylation, chlorination, nitration, and hydrogenation deoxidation steps, resulting in high purity and yield under optimized conditions (Chen Hong-bo, 2008). Furthermore, 2-chloroaniline can undergo electrochemical polymerization, indicating its versatility in different chemical syntheses and conditions (S. M. Sayyah et al., 2005).

Molecular Structure Analysis

The molecular structure of chloroaniline derivatives, such as N-(5-Chlorosalicylidene)-2-hydroxy-5-chloroaniline, shows nearly planar conformations with intramolecular hydrogen bonds influencing the molecule's stability and reactivity. These structures are determined using crystallography and semi-empirical quantum mechanical calculations, indicating significant non-bonded steric interactions (Y. Elerman, M. Kabak, A. Elmali, 2002).

Chemical Reactions and Properties

Chloroaniline compounds undergo various chemical reactions, including degradation under ionizing radiation and interactions with reactive species like hydroxyl radicals, leading to different degradation mechanisms and products. These processes highlight the environmental impact and the chemical behavior of chloroaniline in wastewater treatment scenarios (Shizong Wang, Jianlong Wang, 2021).

Scientific Research Applications

  • Wastewater Treatment : 2-Chloroaniline hydrochloride is a typical organic pollutant in chemical wastewater, and studies have shown that ionizing radiation technology can be an effective method for its degradation. This method involves using hydrogen radicals, hydrated electrons, and hydroxyl radicals, each contributing differently to the degradation process. The treatment can significantly reduce the toxicity of wastewater containing 2-Chloroaniline hydrochloride (Wang & Wang, 2021).

  • Toxicology Studies : Research has focused on the nephrotoxicity (toxicity in the kidneys) of chloroaniline hydrochlorides, including 2-Chloroaniline hydrochloride, in animal models. These studies help in understanding the toxic effects of these compounds and their metabolites on renal function (Lo et al., 1994).

  • Environmental Remediation : Various studies have explored the degradation of chloroanilines, including 2-Chloroaniline, in environmental settings. Techniques such as ozonation, photolysis, and radiolysis in the presence of ozone have been examined for their efficacy in breaking down these compounds in water, thereby contributing to environmental remediation efforts (Winarno & Getoff, 2002).

  • Polymerization Studies : There has been research into the polymerization of chloroanilines, including the aqueous polymerization of 3-Chloroaniline, which might offer insights into similar processes for 2-Chloroaniline. These studies have implications for material science and industrial applications (Sayyah et al., 2001).

  • Bioremediation Approaches : Studies have shown that chloroanilines, such as 2-Chloroaniline, can be biologically dehalogenated in polluted aquifers under certain conditions. This suggests potential bioremediation approaches for environments contaminated with these chemicals (Kuhn & Suflita, 1989).

Safety And Hazards

2-Chloroaniline hydrochloride is classified as toxic if swallowed, in contact with skin, or if inhaled . It may cause damage to organs through prolonged or repeated exposure . It is also very toxic to aquatic life with long-lasting effects .

Future Directions

Recent research has focused on the applications of substituted polyanilines and their blends and composites . The wide application potentials of substituted polyanilines and their blends and composites in diverse fields such as in sensors, electrochromic display devices, solar cells, supercapacitors, batteries, semiconductors, and anticorrosion materials, and in a variety of biological applications, have been highlighted .

properties

IUPAC Name

2-chloroaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN.ClH/c7-5-3-1-2-4-6(5)8;/h1-4H,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRGIDRZFKRLQTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

95-51-2 (Parent)
Record name Benzenamine, 2-chloro-, hydrochloride (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000137042
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID5059668
Record name Benzenamine, 2-chloro-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5059668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloroaniline hydrochloride

CAS RN

137-04-2
Record name Benzenamine, 2-chloro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137-04-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 2-chloro-, hydrochloride (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000137042
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 2-chloro-, hydrochloride (1:1)
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Record name Benzenamine, 2-chloro-, hydrochloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloroanilinium chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
SK Hong - Xenobiotica, 1998 - Taylor & Francis
… After 24h, food was removed and four rats were administered 2-chloroaniline hydrochloride (… was added to a solution of unlabeled 2-chloroaniline hydrochloride in distilled water prior to …
Number of citations: 12 www.tandfonline.com
A Gök, S Şen - Journal of applied polymer science, 2006 - Wiley Online Library
… P2ClAn/SiO 2 nanocomposite was prepared by “in situ” deposition oxidative polymerization of 2-chloroaniline hydrochloride using APS as oxidant in the presence of SiO 2 powders …
Number of citations: 15 onlinelibrary.wiley.com
RK Maller, K Nagarajan - Journal of Labelled Compounds and …, 1983 - Wiley Online Library
… Benzene diazonium chloride To a suspension of 2-chloroaniline hydrochloride (from 2chloroaniline 1.4 g, conc. HC1 2.75 ml and crushed ice 10 g ) in a 50 ml RB flask was added a …
PS Bassi, GS Chopra - 1989 - nopr.niscpr.res.in
… As a representative case the reaction of zinc acetate with 2-chloroaniline hydrochloride is reported. After the completion of reaction, it was found that 1:1 mixture contained unreacted …
Number of citations: 0 nopr.niscpr.res.in
KAA Al-Ola, M Alhasani, FM Alkhatib… - Journal of Water …, 2023 - Elsevier
… The mixture was stirred for a total of 2 h to ensure the formation of a 2-chloroaniline-hydrochloride solution that was consistent throughout. After dissolving the APS in deionized water, it …
Number of citations: 0 www.sciencedirect.com
J Zhang, W Tan, P Zhao, Y Mi, Z Guo - International Journal of Biological …, 2022 - Elsevier
… , guanidine hydrochloride solution, aminoguanidine hydrochloride solution, N,N'-diaminoguanidine hydrochloride solution, aniline hydrochloride solution, 2-chloroaniline hydrochloride …
Number of citations: 10 www.sciencedirect.com
J Grimshaw, AP de Silva - Journal of the Chemical Society, Perkin …, 1981 - pubs.rsc.org
… The crystals which separated upon cooling were removed (benzanilide from the experiment with aniline and 2-chloroaniline hydrochloride from the experiment with 2chloroaniline) and …
Number of citations: 3 pubs.rsc.org
EO Oswald, L Levy, BJ Corbett, MP Walker - Journal of Chromatography A, 1974 - Elsevier
This report describes the utilization of gas-liquid chromatography coupled with chemical ionization and electron impact mass spectrometry for the characterization and isomeric …
Number of citations: 31 www.sciencedirect.com
D Liotta, AD Baker, S Goldstein… - The Journal of …, 1974 - ACS Publications
N-Aryl nitrones react rapidly with phosgene or thionyl chloride to produce ring-chlorinated imine hydrochlo-rides in high yield. Ring chlorination is shownto proceed exclusively on the …
Number of citations: 13 pubs.acs.org
W Zhou, W Bao, D Jiang, Y Kong, F Hua, X Lu… - Nuclear Medicine and …, 2018 - Elsevier
… The solution was filtered, washed with Et 2 O, and dried under vacuum for 10 min to furnish 5-((5-amino-2-chlorophenyl)disulfanyl)-2-chloroaniline hydrochloride (1.6 g), which was …
Number of citations: 7 www.sciencedirect.com

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